(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide
Description
(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide is a Schiff base derivative synthesized via the condensation of isonicotinic acid hydrazide (INH) with 4-(dimethylamino)benzaldehyde. The compound features a pyridine ring (isonicotinoyl group) and a dimethylamino-substituted benzylidene moiety, linked by a hydrazone (–NH–N=CH–) bridge. Its Z-isomer configuration is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which influence its crystallinity and optoelectronic properties .
Key properties include:
- Melting Point: 194.7–196.6°C (monohydrate form) .
- Spectroscopic Data: IR peaks at 3407 cm⁻¹ (N–H), 1664 cm⁻¹ (C=O), and 1593 cm⁻¹ (C=N) .
- Nonlinear Optical (NLO) Activity: Demonstrated via Z-scan studies, with high third-order nonlinear susceptibility (χ⁽³⁾ ~10⁻¹² esu) under low-power laser excitation .
Properties
CAS No. |
270576-24-4 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-5-3-12(4-6-14)11-17-18-15(20)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,18,20)/b17-11- |
InChI Key |
MSHOEHQTHKGVOD-BOPFTXTBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- IUPAC Name : N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide
The compound features a hydrazone linkage, which is significant for its biological activity and potential pharmacological applications.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- A series of derivatives of isonicotinoyl hydrazides, including (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
- The synthesized compounds were characterized using various spectral techniques such as IR, NMR, and mass spectrometry, confirming their structures. The antimicrobial efficacy was assessed through methods like zone of inhibition and minimum inhibitory concentration (MIC) tests .
-
Antitubercular Activity :
- Research has indicated that derivatives of isoniazid, including those incorporating the dimethylaminobenzylidene moiety, demonstrate promising antitubercular properties. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazide structure can enhance biological activity against Mycobacterium tuberculosis .
- Anticancer Potential :
Nonlinear Optical Applications
Recent investigations into the nonlinear optical properties of (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide have shown its potential in photonic applications. Low power Z-scan studies have indicated that this compound exhibits favorable nonlinear optical characteristics, making it suitable for use in optical devices .
Summary of Biological Activities
| Activity Type | Test Organisms/Cells | Result Summary |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Moderate to high activity; MIC values varied |
| Antifungal | Various fungal strains | Good to moderate antifungal activity |
| Antitubercular | Mycobacterium tuberculosis | Promising activity observed |
| Anticancer | MCF-7 human breast cancer cells | Significant cytotoxicity |
| Nonlinear Optical | N/A | Favorable properties for photonic applications |
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives of isoniazid coupled with various aldehydes including dimethylaminobenzaldehyde. The resulting compounds were subjected to antimicrobial evaluation, revealing that some derivatives had potent activity comparable to standard drugs . -
Structure-Activity Relationship Analysis :
A detailed SAR analysis was conducted on several hydrazide derivatives to identify structural features contributing to biological activity. This study highlighted the importance of substituents on the benzylidene moiety in enhancing antimicrobial effectiveness . -
Docking Studies :
Molecular docking studies have been employed to predict interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms. These insights are crucial for guiding future modifications aimed at improving efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. It can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Table 1: Comparison of (E) and (Z) Isomers
| Property | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Melting Point (°C) | 194.7–196.6 | 190–192 |
| χ⁽³⁾ (esu) | 2.8 ×10⁻¹² | 2.3 ×10⁻¹² |
| ICT Efficiency | High | Moderate |
2.2. Substituent Variations in Hydrazide Derivatives
Pyridylcarboxamide Chalcone
- Structure : Replaces the benzylidene group with a chalcone moiety.
- NLO Activity: Lower χ⁽³⁾ (1.5 ×10⁻¹² esu) due to reduced electron-donating capacity compared to dimethylamino .
Cyclobutanecarbohydrazide Derivatives (e.g., LASSBio-1684)
Table 2: Substituent Impact on Properties
2.4. Electronic and Computational Comparisons
DFT studies reveal:
Biological Activity
(Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's structure incorporates a dimethylamino group, which may enhance its biological efficacy through various mechanisms.
Chemical Structure and Properties
The compound can be represented as follows:
This structure features a hydrazone linkage that is crucial for its biological activity. The presence of the dimethylamino group is believed to influence the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of isonicotinoylhydrazones, including (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide, exhibit significant antimicrobial properties. A study evaluated various hydrazone derivatives against multiple microbial strains, demonstrating that certain compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
The compound has shown promising results against Candida albicans, with an MIC of 0.05 µg/ml, indicating potent antifungal activity comparable to established antifungal agents like ketoconazole.
Anticancer Potential
Recent studies have explored the anticancer properties of hydrazone derivatives, including those based on isonicotinic acid. For instance, metal complexes of isonicotinohydrazides have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Metal Complexes Derived from Isonicotinohydrazides
| Complex | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cu(II) Complex of Isonicotinoylhydrazide | A549 (Lung Cancer) | 6.5 | Induction of apoptosis via p53 activation |
| Cu(II) Complex of Isonicotinoylhydrazide | Eca109 (Esophageal) | 18.3 | Increased Bax levels, decreased Bcl-2 |
These studies indicate that the Cu(II) complex derived from isonicotinohydrazides exhibits strong cytotoxicity through mechanisms involving apoptosis modulation, making it a candidate for further investigation in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of (Z)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide can be attributed to its structural features. The SAR analysis suggests that:
- Dimethylamino Group : Enhances lipophilicity and improves interaction with cellular membranes.
- Hydrazone Linkage : Critical for biological activity; modifications can lead to changes in potency.
- Substituents on Aromatic Ring : Influence antimicrobial and anticancer activities; electron-donating groups tend to enhance activity.
Case Studies
- Antimicrobial Evaluation : A study conducted by Tajudeen et al. highlighted the effectiveness of various isonicotinoylhydrazones against bacterial strains such as Staphylococcus aureus and Escherichia coli, where the presence of specific substituents correlated with increased antimicrobial potency .
- Anticancer Mechanisms : Research by Shen et al. demonstrated that Cu(II) complexes of isonicotinoylhydrazides showed significant inhibition on cancer cell proliferation, with IC50 values indicating effective cytotoxicity across different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
